Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel
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Overview
Description
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is a complex organometallic compound that features nickel at its core, coordinated with sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel typically involves the reaction of nickel salts with ligands containing sulfur and nitrogen donor atoms. One common method involves the reaction of nickel(II) chloride with bis(prop-2-en-1-yl)carbamothioyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.
Reduction: Reduction reactions can convert the nickel center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the sulfur or nitrogen ligands with other donor atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while substitution reactions can produce a variety of nickel-ligand complexes .
Scientific Research Applications
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique coordination properties.
Industry: It is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel exerts its effects involves coordination with target molecules through its sulfur and nitrogen ligands. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The nickel center plays a crucial role in stabilizing the compound and enabling its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Bis(dithiocarbamato)nickel: Similar in structure but with different ligands.
Nickel(II) acetylacetonate: Another nickel complex with different coordination properties.
Nickel(II) chloride: A simpler nickel compound with different reactivity.
Uniqueness
Bis({[bis(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specialized catalytic applications and advanced material development.
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)carbamodithioate;nickel(2+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NS2.Ni/c2*1-3-5-8(6-4-2)7(9)10;/h2*3-4H,1-2,5-6H2,(H,9,10);/q;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCRMXDCPNJRTQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)[S-].C=CCN(CC=C)C(=S)[S-].[Ni+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2NiS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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